Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester, (2R,3S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester, (2R,3S)-rel- is a complex organotin compound It is characterized by the presence of two bromine atoms and two tributylstannyl groups attached to a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester typically involves the reaction of butanedioic acid derivatives with tributyltin reagents. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the esterification process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the ester groups.
Substitution: The bromine atoms can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibromo-butanedioic acid derivatives, while reduction can produce butanedioic acid esters with different substituents.
Scientific Research Applications
Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound can be used in studies involving the interaction of organotin compounds with biological systems.
Medicine: Research into the potential therapeutic applications of organotin compounds includes their use as anticancer agents.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester exerts its effects involves the interaction of the tributylstannyl groups with molecular targets. These interactions can lead to the formation of stable complexes, which can influence various biochemical pathways. The bromine atoms may also play a role in the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, 2,3-dibromo-, 1,4-bis(trimethylstannyl) ester
- Butanedioic acid, 2,3-dichloro-, 1,4-bis(tributylstannyl) ester
- Butanedioic acid, 2,3-dibromo-, 1,4-bis(triphenylstannyl) ester
Uniqueness
Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester is unique due to the presence of both bromine atoms and tributylstannyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes. These properties make it valuable in various research and industrial applications.
Properties
CAS No. |
31732-71-5 |
---|---|
Molecular Formula |
C28H56Br2O4Sn2 |
Molecular Weight |
854.0 g/mol |
IUPAC Name |
bis(tributylstannyl) (2R,3S)-2,3-dibromobutanedioate |
InChI |
InChI=1S/C4H4Br2O4.6C4H9.2Sn/c5-1(3(7)8)2(6)4(9)10;6*1-3-4-2;;/h1-2H,(H,7,8)(H,9,10);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2/t1-,2+;;;;;;;; |
InChI Key |
JOMPHQTZQORMCX-JOYJRDNUSA-L |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)[C@@H]([C@@H](C(=O)O[Sn](CCCC)(CCCC)CCCC)Br)Br |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C(C(C(=O)O[Sn](CCCC)(CCCC)CCCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.